molecular formula C10H18O B13008969 {3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol

{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol

Cat. No.: B13008969
M. Wt: 154.25 g/mol
InChI Key: LUDYRZGQYSZBDI-UHFFFAOYSA-N
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Description

{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol is a unique organic compound characterized by its bicyclic structure. This compound features a tert-butyl group attached to a bicyclo[1.1.1]pentane ring, with a methanol group at the 1-position. The rigid and strained nature of the bicyclo[1.1.1]pentane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the bicyclo[1.1.1]pentane ring: This can be achieved through a [2+2] cycloaddition reaction, where a suitable diene and a dienophile react under high pressure and temperature to form the bicyclic structure.

    Introduction of the tert-butyl group: This step involves the alkylation of the bicyclo[1.1.1]pentane ring using tert-butyl halides in the presence of a strong base such as sodium hydride.

    Addition of the methanol group: The final step involves the hydroxymethylation of the bicyclo[1.1.1]pentane ring, which can be achieved through a reaction with formaldehyde in the presence of a catalyst such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

Chemistry

In chemistry, {3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.

Biology

In biological research, this compound is studied for its potential as a molecular probe. Its rigid structure allows for precise interactions with biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of {3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol involves its interaction with specific molecular targets. The rigid and strained nature of the bicyclo[1.1.1]pentane ring allows for precise binding to enzymes and receptors, modulating their activity. The methanol group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: Lacks the tert-butyl and methanol groups, making it less versatile in chemical reactions.

    Tert-butylcyclohexanol: Contains a cyclohexane ring instead of a bicyclo[1.1.1]pentane ring, resulting in different chemical properties.

    Methanol: Lacks the bicyclic structure, making it less rigid and less specific in its interactions.

Uniqueness

{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol is unique due to its combination of a rigid bicyclic structure, a bulky tert-butyl group, and a reactive methanol group. This combination imparts unique chemical properties, making it valuable in various fields of research and industry.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)methanol

InChI

InChI=1S/C10H18O/c1-8(2,3)10-4-9(5-10,6-10)7-11/h11H,4-7H2,1-3H3

InChI Key

LUDYRZGQYSZBDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C12CC(C1)(C2)CO

Origin of Product

United States

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